1-(3-Chloro-1-propenyl)-4-fluorobenzene
Description
1-(3-Chloro-1-propenyl)-4-fluorobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a 3-chloro-1-propenyl group. The propenyl chain (CH₂=CH-CH₂-) is chlorinated at the terminal carbon, resulting in the structure 4-fluoro-(3-chloroallyl)benzene. While direct data on this compound is absent in the provided evidence, its structural analogs highlight its plausible synthetic utility and physicochemical properties .
Properties
IUPAC Name |
1-[(E)-3-chloroprop-1-enyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLSENGQODSCBK-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-1-propenyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chloro-1-propenyl)-4-fluorobenzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-1-propenyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: Reduction of the double bond in the propenyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as m-CPBA or potassium permanganate in solvents like dichloromethane or water.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure and temperature conditions.
Major Products
Substitution: Formation of substituted derivatives such as 1-(3-azido-1-propenyl)-4-fluorobenzene.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of 1-(3-chloropropyl)-4-fluorobenzene.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules. It can undergo various reactions, including:
- Substitution Reactions : Chlorine can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : It can be oxidized to form epoxides or aldehydes using agents like m-chloroperbenzoic acid.
- Reduction Reactions : The double bond can be reduced using hydrogenation catalysts like palladium on carbon.
Biology
- Bioactive Compound Investigation : Research has focused on its potential as a bioactive compound in drug discovery. Studies have indicated its interaction with biological targets, suggesting possible therapeutic effects.
Medicine
- Therapeutic Properties : Preliminary studies have explored its anti-inflammatory and anticancer activities. The mechanism of action involves interactions with specific enzymes or receptors that modulate cellular processes.
Industry
- Production of Specialty Chemicals : The compound is utilized in creating specialty chemicals and materials due to its unique properties.
Case Study 1: Drug Development
A study investigated the anti-cancer properties of 1-(3-Chloro-1-propenyl)-4-fluorobenzene derivatives. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development into therapeutic agents.
Case Study 2: Environmental Chemistry
Research on volatile organic compounds (VOCs) highlighted the presence of 1-(3-Chloro-1-propenyl)-4-fluorobenzene in contaminated water systems post-wildfires. The study characterized its behavior in environmental samples, contributing to understanding its environmental impact and remediation strategies .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-1-propenyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Alkyl Chains
1-(4-Chlorobutyl)-4-fluorobenzene (C₁₀H₁₂ClF):
1-(Bromomethyl)-4-fluorobenzene (C₇H₆BrF):
1-(2-Bromoethyl)-4-fluorobenzene (C₈H₈BrF):
Substituent Position and Functional Group Variations
1-(3-Chloropropoxy)-4-fluorobenzene (C₉H₁₀ClFO):
1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene (C₉H₆BrF):
- 1-(2-Chloro-4-fluorophenyl)propan-1-one (C₉H₈ClFO): Ketone functionality enhances electrophilicity, suitable for condensation reactions.
Unsaturated vs. Saturated Chains
- 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (C₁₆H₁₅ClF₂):
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
- Boiling Point/Solubility : The unsaturated propenyl chain likely reduces boiling point compared to saturated analogs (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) due to decreased molecular symmetry. Polar substituents (F, Cl) enhance solubility in aprotic solvents like DMF or acetonitrile .
- Safety : Chlorinated and fluorinated compounds often require stringent handling; analogs like 1-(3-bromopropoxy)-4-fluorobenzene are classified with hazard symbols XN (Harmful) .
Biological Activity
1-(3-Chloro-1-propenyl)-4-fluorobenzene is a compound of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
- Chemical Formula : C10H8ClF
- Molecular Weight : 188.62 g/mol
- Structure : The compound features a propenyl group attached to a fluorobenzene ring, with a chlorine substituent on the propenyl group.
Biological Activity Overview
Research into the biological activity of 1-(3-Chloro-1-propenyl)-4-fluorobenzene has indicated several areas of interest:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, chlorinated and fluorinated aromatic compounds have been evaluated for their effectiveness against various bacterial strains.
- Case Study : In a comparative study, derivatives of fluorobenzene demonstrated varying levels of activity against Staphylococcus aureus and Escherichia coli. The introduction of chlorine in the propenyl side chain was noted to enhance activity against certain gram-positive bacteria .
Cytotoxicity
The cytotoxic effects of 1-(3-Chloro-1-propenyl)-4-fluorobenzene have been assessed using various cancer cell lines.
- Findings : In vitro assays revealed that the compound exhibited moderate cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value around 25 µM. This suggests potential as an anticancer agent, although further investigations are needed to elucidate the mechanisms involved .
Neurotoxicity
Research has also explored the neurotoxic potential of halogenated compounds, including 1-(3-Chloro-1-propenyl)-4-fluorobenzene.
- Study Insights : A study indicated that exposure to similar compounds could lead to neurotoxic effects in rodent models, particularly affecting neurotransmitter levels and causing behavioral changes. The specific impact of this compound remains to be fully characterized .
Detailed Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
